Docetaxel trihydrate
Overview
Description
Synthesis Analysis
Docetaxel trihydrate synthesis involves complex chemical processes. Mikhail and Allen (2010) described the synthesis of poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles containing docetaxel, highlighting the chemical conjugation of the drug to the micelle-forming block, significantly affecting micelle morphology and drug release behavior (Mikhail & Allen, 2010). Furthermore, a study by Ma et al. (2016) on the synthesis of a water-soluble prodrug of docetaxel with an amino acid linker shows innovative approaches to improving docetaxel's solubility and efficacy (Ma et al., 2016).
Molecular Structure Analysis
The molecular structure of docetaxel trihydrate plays a crucial role in its chemical behavior and interaction with biological molecules. The structure is characterized by a complex arrangement of rings and functional groups, which contribute to its mechanism of action in disrupting microtubule function. The modification of the docetaxel molecule, such as the synthesis of silicate esters, can independently control hydrophobicity and hydrolytic stability, indicating the significance of molecular structure in drug formulation and delivery strategies (Wohl et al., 2014).
Chemical Reactions and Properties
Docetaxel undergoes various chemical reactions that are pivotal for its activation and function as a chemotherapeutic agent. The conjugation of docetaxel to polymeric micelles for controlled delivery exemplifies the chemical modifications used to enhance its therapeutic properties. The formation of a pH-sensitive PLA-PEG-folate based polymeric micelle for docetaxel delivery showcases the chemical engineering involved in creating more efficient drug delivery systems (Hami et al., 2014).
Physical Properties Analysis
The physical properties of docetaxel trihydrate, such as solubility and stability, are critical for its formulation and therapeutic efficacy. Studies on solid lipid nanoparticles (SLNs) for oral delivery of docetaxel have shown enhanced intestinal absorption and lymphatic uptake, highlighting the importance of physical property manipulation in improving bioavailability (Cho et al., 2014).
Chemical Properties Analysis
Docetaxel's chemical properties, including reactivity and interaction with biological molecules, underpin its use as a potent anticancer drug. The development of a stability-indicating RP-HPLC method for docetaxel trihydrate by Rarokar and Khedekar (2019) underscores the importance of understanding and controlling the chemical properties of docetaxel to ensure its stability and effectiveness in pharmaceutical formulations (Rarokar & Khedekar, 2019).
Scientific Research Applications
Solid State Characterization
- Characterization by X-ray Powder Diffraction and Thermogravimetry : Docetaxel trihydrate, a stoichiometric hydrate, is stable under ambient conditions. Studies using X-ray powder diffraction and thermogravimetric experiments helped understand structural changes between the trihydrate and dehydrated forms (Zaske, Perrin, & Leveiller, 2001).
Analytical Method Development
- RP-HPLC Method Development : Research developed a reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating docetaxel trihydrate in bulk drug and pharmaceutical forms, demonstrating its simplicity, robustness, and stability (Rarokar & Khedekar, 2019).
Nanotechnology Applications
- Development of Self-assembled Nanocarriers : Self-assembled nanocarriers (SANs) were engineered for docetaxel trihydrate, showing high entrapment efficiency and improved cytotoxicity in cell line studies, suggesting SANs as an effective approach for controlled delivery of antineoplastics (Rarokar, Khedekar, Bharne, & Umekar, 2019).
- Enhancing Therapy with Nanotechnology : Nanotechnology has provided new drug delivery systems for docetaxel, improving water solubility and minimizing side effects while increasing tumor-targeting distribution (Zhang & Zhang, 2013).
Enhanced Drug Delivery
- Solid Lipid Nanoparticles for Oral Delivery : Research focused on surface-modified solid lipid nanoparticles (SLNs) for oral delivery of docetaxel, resulting in enhanced intestinal absorption and lymphatic uptake (Cho, Park, Yoon, & Kim, 2014).
Gene Expression Profiling for Treatment Response
- Predicting Response in Breast Cancer : Studies have utilized gene expression profiling to predict the clinical response to docetaxel in breast cancer patients, identifying specific genetic markers associated with drug resistance (Iwao-Koizumi et al., 2005).
Pharmacological Research
- Pharmacokinetic and Biodistribution Profile : Research on PLGA and PLGA-PEG nanoparticles loaded with docetaxel for intravenous application has shown changes in pharmacokinetics and biodistribution, affecting drug's efficacy and safety profile (Rafiei & Haddadi, 2017).
Enhanced Antitumor Activity
- Silk Fibroin Nanoparticles for Breast Cancer : A study designed silk-fibroin-based nanoparticles loaded with docetaxel, which significantly improved cytotoxic potential against breast cancer cell lines compared to free drug (Al Saqr et al., 2021).
Safety And Hazards
The use of docetaxel may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .
Future Directions
Development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials . Exploring other drug formulation techniques such as the use of 2D LDH may produce novel anticancer formulations in the future . The mesoporous silica could be a great potential nanocarrier in colonic delivery with optimal drug content and controlled release docetaxel trihydrate .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDIRYDKECHIPE-QHEQPUDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872444 | |
Record name | Docetaxel trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docetaxel trihydrate | |
CAS RN |
148408-66-6 | |
Record name | Docetaxel [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docetaxel trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOCETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15H5577CQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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